molecular formula C14H17N3O B8568105 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol

1-(4-pyrazol-1-ylphenyl)piperidin-3-ol

Cat. No.: B8568105
M. Wt: 243.30 g/mol
InChI Key: WWUVNRPWZGICMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pyrazol-1-ylphenyl)piperidin-3-ol is a chemical building block of interest in pharmaceutical and biological research. This compound features a molecular structure that combines a piperidine ring bearing a hydroxy functional group with a phenyl ring substituted by a pyrazole group . This specific arrangement of nitrogen-containing heterocycles is common in the design of compounds that interact with biologically relevant enzymes and receptors . For instance, structurally similar compounds containing the pyrazolylphenyl motif have been investigated as key intermediates or core structures in the development of therapeutic agents . Researchers value this compound for its potential utility in medicinal chemistry programs. Piperidine and pyrazole are privileged scaffolds in drug discovery, often found in molecules with a range of biological activities. The presence of the hydroxy group on the piperidine ring provides a handle for further chemical modification and can be critical for forming hydrogen bonds with biological targets, potentially influencing the compound's selectivity and potency . As such, this compound serves as a versatile precursor or intermediate for the synthesis of more complex molecules targeting various diseases. Its primary research applications lie in the exploration of new kinase inhibitors and the development of compounds for cancer research , given that related structures have been explored for their antitumor properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4-pyrazol-1-ylphenyl)piperidin-3-ol

InChI

InChI=1S/C14H17N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10,14,18H,1,3,9,11H2

InChI Key

WWUVNRPWZGICMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

Advanced Spectroscopic Elucidation and Structural Analysis of 1 4 Pyrazol 1 Ylphenyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments, a complete picture of the molecular framework, including connectivity and stereochemistry, can be assembled for 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol.

1D NMR (¹H, ¹³C, ¹⁵N) Data Interpretation and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrazole (B372694), phenyl, and piperidin-3-ol moieties. The protons of the pyrazole ring typically appear in the aromatic region, with characteristic shifts and coupling constants. The protons on the phenyl ring would likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The piperidine (B6355638) ring protons would exhibit more complex splitting patterns in the aliphatic region of the spectrum. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the position of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole and phenyl rings would resonate in the downfield aromatic region. The carbons of the piperidin-3-ol ring would appear in the upfield aliphatic region, with the carbon bearing the hydroxyl group (C-OH) being the most downfield of the piperidine carbons due to the electronegativity of the oxygen atom.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the three nitrogen atoms within the molecule—two in the pyrazole ring and one in the piperidine ring. Each nitrogen would be expected to have a unique chemical shift.

A representative, though not experimentally verified, data table of expected chemical shifts is provided below for illustrative purposes.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole H-3'~7.5-7.8Pyrazole C-3'
Pyrazole H-4'~6.4-6.6Pyrazole C-4'
Pyrazole H-5'~7.8-8.1Pyrazole C-5'
Phenyl H-2, H-6~7.5-7.7 (d)Phenyl C-1
Phenyl H-3, H-5~7.0-7.2 (d)Phenyl C-2, C-6
Piperidine H-2ax, H-6axMultipletPhenyl C-3, C-5
Piperidine H-2eq, H-6eqMultipletPhenyl C-4
Piperidine H-3MultipletPiperidine C-2, C-6
Piperidine H-4ax, H-5axMultipletPiperidine C-3
Piperidine H-4eq, H-5eqMultipletPiperidine C-4, C-5
OHBroad Singlet

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, allowing for the tracing of connectivity within the piperidine ring and the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the pyrazole, phenyl, and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For the piperidin-3-ol ring, NOESY could help to determine the relative stereochemistry, for instance, the orientation of the hydroxyl group (axial or equatorial).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

Identification of Characteristic Vibrational Modes and Functional Groups

While specific experimental FT-IR and Raman spectra for this compound are not available, the expected characteristic vibrational modes can be predicted based on its structure.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum would be indicative of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would be expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations corresponding to the carbon-carbon double bonds in the phenyl and pyrazole rings, as well as the carbon-nitrogen double bond in the pyrazole ring, would be observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol would likely appear in the 1000-1200 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the piperidine and pyrazole rings would also be present in the fingerprint region.

A table of expected characteristic FT-IR absorption bands is presented below.

Functional GroupExpected Vibrational ModeWavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
C=C (aromatic)Stretching1400-1600
C=N (pyrazole)Stretching~1500-1600
C-O (alcohol)Stretching1000-1200

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of the hydroxyl group in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. The broadness of the O-H stretching band in the FT-IR spectrum is a strong indicator of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atoms of the pyrazole or piperidine rings, or the hydroxyl oxygen of another molecule, would be expected. Intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the pyrazole or piperidine ring is also possible, depending on the conformation of the molecule.

Computational and Theoretical Investigations of 1 4 Pyrazol 1 Ylphenyl Piperidin 3 Ol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.com DFT calculations are instrumental in elucidating the structural properties, reactivity, and spectroscopic features of complex organic compounds like pyrazole (B372694) derivatives. eurasianjournals.com

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, this is often performed using the B3LYP functional with a basis set such as 6-31G(d). icm.edu.pl This optimization provides crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles.

In 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol, key structural features include the planarity of the pyrazole and phenyl rings and the conformation of the piperidine (B6355638) ring. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov The dihedral angle between the pyrazole and phenyl rings is a critical parameter, influencing the degree of conjugation between these two systems. nih.gov Conformational analysis is essential to identify the lowest energy conformer, which is crucial for subsequent calculations of molecular properties.

Table 1: Representative Geometric Parameters from DFT Optimization Note: These are typical values for related structures and may vary for the specific molecule.

Parameter Description Typical Value
C-N (Pyrazole) Bond length within the pyrazole ring ~1.35 Å
N-N (Pyrazole) Bond length within the pyrazole ring ~1.37 Å
C-C (Phenyl) Aromatic bond length in the phenyl ring ~1.39 Å
C-N (Piperidine) Bond length within the piperidine ring ~1.47 Å

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. icm.edu.pl A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies a more reactive molecule that is more easily polarized. icm.edu.pl

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. bibliotekanauki.pl These indices provide insights into various aspects of the molecule's chemical behavior. bibliotekanauki.pl

Table 2: Global Chemical Reactivity Descriptors Note: Values are illustrative based on similar pyrazole derivatives.

Descriptor Formula Description Representative Value
Ionization Potential (IP) IP = -EHOMO The minimum energy required to remove an electron. ~5.4 eV
Electron Affinity (EA) EA = -ELUMO The energy released when an electron is added. ~1.3 eV
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability. ~4.1 eV
Electronegativity (χ) χ = (IP + EA) / 2 The ability of a molecule to attract electrons. ~3.8 eV
Chemical Hardness (η) η = (IP - EA) / 2 Measures resistance to change in electron distribution. ~2.05 eV
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating high reactivity. ~0.24 eV⁻¹

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. unar.ac.id The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. researchgate.net These would be concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are favorable sites for nucleophilic attack, typically found around the hydrogen atoms, particularly the hydroxyl hydrogen. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment. eurasianjournals.comeurasianjournals.com

Performing MD simulations of this compound in a solvent, such as water, allows for an evaluation of its conformational landscape in a more biologically relevant environment. mdpi.com These simulations can reveal how the molecule flexes, rotates, and interacts with solvent molecules.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD is calculated for the backbone atoms of the molecule over the simulation time to assess its structural stability. A stable RMSD value indicates that the molecule has reached equilibrium and is not undergoing major conformational changes. researchgate.net

RMSF measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, such as loops or terminal ends, while low values suggest stable regions within the molecule's core structure. researchgate.net

Solvation Effects and Stability in Aqueous Environments

Computational studies utilizing methods like Density Functional Theory (DFT) are instrumental in understanding the behavior of this compound in aqueous environments. These investigations focus on solute-solvent interactions, which are crucial for determining the compound's stability and reactivity. The interaction with water molecules can be modeled to understand the nature of intermolecular hydrogen bonds that may form. researchgate.net For instance, the hydrogen atom of a water molecule can interact with nitrogen atoms in the pyrazole or piperidine rings, and the strength of these bonds can be quantified using Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

The stability of the molecule in an aqueous solution is also related to its electronic structure. A substantial energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates high kinetic stability and low chemical reactivity. bibliotekanauki.pl This is because it is energetically unfavorable to either add electrons to a high-lying LUMO or remove electrons from a low-lying HOMO. bibliotekanauki.pl DFT calculations can estimate these values, providing insight into the molecule's inherent stability. bibliotekanauki.plresearchgate.net The presence of different functional groups on the pyrazole and piperidine rings can influence these electronic properties and, consequently, the strength of interactions with the solvent. researchgate.net

In Silico Prediction of Biological Activity and Molecular Targets

Chemoinformatics tools offer a powerful preliminary step in drug discovery by predicting the biological activity and potential molecular targets of novel compounds like this compound, based entirely on its chemical structure.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the structure of a compound. clinmedkaz.orgmdpi.com The algorithm compares the molecule's structure to a large database of known biologically active substances. clinmedkaz.org The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). A higher Pa value suggests a greater likelihood of exhibiting a particular biological effect. For piperidine and pyrazole derivatives, PASS analysis has been used to predict activities such as anti-parkinsonian, anti-dyskinetic, antimicrobial, antiviral, and anti-inflammatory effects. clinmedkaz.org

Interactive Table 1: Representative PASS Predictions for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Neuroprotective> 0.7< 0.05
Anti-inflammatory> 0.6< 0.1
Kinase Inhibitor> 0.5< 0.1
Antiviral> 0.4< 0.2
Antimicrobial> 0.4< 0.2
GPCR Ligand> 0.3< 0.15

Note: This table contains hypothetical data based on typical PASS analysis results for similar heterocyclic compounds to illustrate the methodology.

Tools like SwissTargetPrediction operate on the principle that structurally similar molecules are likely to bind to similar protein targets. clinmedkaz.org By inputting the two-dimensional structure of this compound, the tool screens it against a database of known active ligands for a multitude of proteins. clinmedkaz.org The output is a ranked list of the most probable macromolecular targets. For related piperidine derivatives, this method has identified a wide range of potential targets, including enzymes like proteases and kinases, G-protein-coupled receptors (GPCRs), voltage-gated ion channels, and electrochemical transporters. clinmedkaz.org This information is invaluable for guiding subsequent experimental validation and molecular docking studies.

Interactive Table 2: Predicted Target Classes for this compound via SwissTargetPrediction

Target ClassProbabilityKnown Ligands (ChEMBL)
Enzymes35%150
G-protein coupled receptors25%100
Kinases15%75
Ion Channels10%50
Transporters10%40
Other5%20

Note: This table presents a plausible distribution of predicted target classes for illustrative purposes, based on findings for analogous compounds. clinmedkaz.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is a critical tool for understanding ligand-target interactions at a molecular level.

Once potential protein targets are identified, molecular docking simulations can predict how this compound might bind within their active sites. researchgate.net The simulation software calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.netunar.ac.id A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex. unar.ac.id These studies can rationalize the in vitro activity of compounds by correlating binding affinity with biological efficacy. nih.gov By comparing the binding scores of the compound against different targets, researchers can prioritize which interactions are most promising for further investigation.

Interactive Table 3: Hypothetical Molecular Docking Scores with Predicted Protein Targets

Protein Target (Example)PDB IDBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5KIR-9.5
c-Jun N-terminal kinase (JNK1)3PZE-8.8
Dopamine D2 Receptor6CM4-8.2
Carbonic Anhydrase II2VVA-7.9

Note: The data in this table is hypothetical and serves to illustrate the output of molecular docking studies.

Beyond predicting binding affinity, docking studies provide detailed, three-dimensional models of the ligand-receptor complex. nih.gov These models allow for the precise identification of the key intermolecular forces that stabilize the interaction. For a molecule like this compound, important interactions include:

Hydrogen Bonds: The hydroxyl (-OH) group on the piperidine ring and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues like glutamic acid, serine, or asparagine in the protein's binding pocket. unar.ac.idresearchgate.net

Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic and π-stacking interactions (e.g., π-π T-shaped, π-alkyl) with aromatic and aliphatic amino acid residues such as tryptophan, phenylalanine, leucine, and valine. unar.ac.idresearchgate.net

Visualizing these interactions helps explain the molecule's specificity and affinity for its target and provides a rational basis for designing more potent derivatives. nih.govresearchgate.net

Interactive Table 4: Summary of Key Predicted Interactions at a Hypothesized Kinase Binding Site

Interaction TypeFunctional Group of LigandInteracting Amino Acid Residue (Example)
Hydrogen BondPiperidine -OHGLU 211
Hydrogen BondPyrazole NitrogenLYS 162
Hydrophobic (π-Alkyl)Phenyl RingVAL 203
Hydrophobic (π-π Stacking)Pyrazole RingPHE 804
Van der WaalsPiperidine RingALA 49

Note: This table provides illustrative examples of potential molecular interactions derived from docking analyses.

Structure Activity Relationship Sar Studies of 1 4 Pyrazol 1 Ylphenyl Piperidin 3 Ol Derivatives

Influence of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a key pharmacophore in many biologically active compounds. nih.govmdpi.com Modifications to this five-membered heterocyclic ring can significantly impact the molecule's interaction with biological targets.

The position and electronic nature of substituents on the pyrazole ring play a pivotal role in determining the biological activity of its derivatives. researchgate.net Electron-donating groups (e.g., alkyl, methoxy) and electron-withdrawing groups (e.g., chloro, bromo, nitro) can alter the electron density and reactivity of the pyrazole ring, which in turn affects its binding affinity to biological targets. researchgate.net

For instance, the introduction of different substituents on the pyrazole ring can influence its anti-inflammatory activity. mdpi.com The presence of electron-withdrawing groups can enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bonding interactions with target proteins. mdpi.com Conversely, electron-donating groups may increase the basicity of the ring nitrogens, which could also modulate biological activity. mdpi.com The steric bulk of substituents also plays a role, as larger groups may cause steric hindrance and prevent optimal binding. nih.gov

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity

Substituent (R)PositionElectronic EffectImpact on Activity
-CH₃C3, C5Electron-donatingMay enhance activity
-ClC4Electron-withdrawingOften increases activity
-NO₂C4Strong electron-withdrawingCan significantly alter activity
-OCH₃C5Electron-donatingVariable effects

This table is a generalized representation based on common findings in pyrazole chemistry and may not be specific to 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol derivatives.

Studies on various pyrazole-containing compounds have shown that the nature of the substituent at the N-1 position can dramatically influence biological activity. scispace.com For example, substituting the phenyl ring with other aromatic or aliphatic groups can lead to changes in lipophilicity, which affects cell membrane permeability and target engagement. The introduction of bulky substituents at N-1 can also create specific steric interactions that may either enhance or diminish activity depending on the target's binding pocket.

Effects of Phenyl Moiety Modifications

The phenyl ring acts as a linker between the pyrazole and piperidin-3-ol moieties. Its substitution pattern and the position of the pyrazolyl attachment are crucial for biological activity.

The point of attachment of the pyrazolyl group to the phenyl ring (ortho, meta, or para) can have a profound impact on the molecule's three-dimensional shape and its ability to interact with biological targets. The para-substitution pattern, as seen in this compound, often provides a linear and extended conformation that can be favorable for fitting into specific binding sites. Changing the attachment to the meta or ortho position would significantly alter the spatial arrangement of the pyrazole and piperidin-3-ol rings relative to each other, which would likely lead to a different biological activity profile.

Introducing substituents onto the phenyl ring can modulate the electronic properties and steric profile of the entire molecule. Electron-withdrawing groups, such as halogens or nitro groups, can influence the pKa of the piperidine (B6355638) nitrogen and the pyrazole ring, which can affect ionization at physiological pH and subsequent target interactions. Electron-donating groups, like methyl or methoxy groups, can also alter the electronic landscape and lipophilicity.

For example, in a series of phenylpyrazole derivatives, the introduction of a 3',4'-dichloro substitution on a biphenyl group attached to the pyrazole led to a six-fold increase in anti-HIV activity compared to the lead compound. nih.gov This highlights the significant impact that phenyl ring substitutions can have on biological potency.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

Substituent (X)PositionElectronic EffectPotential Impact on Activity
-FparaElectron-withdrawingMay enhance binding affinity
-ClparaElectron-withdrawingCan increase lipophilicity and activity
-CH₃paraElectron-donatingMay improve metabolic stability
-OCH₃paraElectron-donatingCan alter solubility and activity

This table provides a general overview of the potential effects of phenyl ring substitutions.

Stereochemical and Substituent Effects on the Piperidin-3-ol Core

The piperidin-3-ol core introduces a chiral center at the C-3 position, meaning it can exist as two enantiomers (R and S). The stereochemistry at this position is often critical for biological activity, as one enantiomer may fit more favorably into a chiral binding site of a target protein than the other.

Furthermore, the hydroxyl group at the C-3 position is a key functional group that can participate in hydrogen bonding with biological targets. Esterification or etherification of this hydroxyl group would block this interaction and likely alter the compound's biological profile.

Substitutions on the piperidine ring itself can also influence activity. For instance, the presence of a 4-phenylpiperidin-4-ol moiety in some pyrazole derivatives has been linked to promising antifungal and antibacterial activities. icm.edu.plicm.edu.plresearchgate.net This suggests that modifications to the piperidine core can be a fruitful avenue for developing new therapeutic agents. The introduction of substituents can affect the conformation of the piperidine ring (chair vs. boat) and the orientation of the substituent at the 3-position, which in turn can impact target binding.

Stereochemistry at C-3 of the Piperidine Ring and its Role in Activity

No specific studies were identified that investigated the impact of the stereochemistry at the C-3 position of the piperidine ring on the biological activity of this compound derivatives. While the stereochemistry of substituents on the piperidine ring is generally a critical factor in determining the pharmacological activity of piperidine-containing compounds, dedicated research on this particular aspect for the specified scaffold is not publicly documented.

N-Substitution Patterns on the Piperidine Nitrogen

Information regarding the systematic exploration of N-substitution patterns on the piperidine nitrogen of this compound and the resulting effects on its activity is not available in the reviewed literature. SAR studies on other classes of piperidine derivatives often demonstrate that the nature of the substituent on the nitrogen atom significantly modulates potency and selectivity, but these findings cannot be directly extrapolated to the compound without specific experimental data.

Modulation of Activity via Linker Region Alterations

There is a lack of published research on how alterations to the linker region connecting the pyrazole and phenyl rings, or the phenyl and piperidine rings, modulate the activity of this compound derivatives. The linker is a crucial component in many pharmacologically active molecules, influencing flexibility, conformation, and interaction with biological targets. However, specific studies detailing such modifications for this compound were not found.

Development of Pharmacophore Models and Ligand-Based Design Principles

No pharmacophore models or ligand-based design principles specifically developed for this compound derivatives were identified. While pharmacophore modeling is a common approach in drug discovery for identifying essential structural features for biological activity, its application to this particular chemical series has not been reported in the accessible scientific literature. nih.gov

Mechanistic Insights into Biological Activities

In Vitro Biological Activity Screening and Assays

In vitro assays are fundamental in determining the biological activity of a compound by testing it outside of a living organism, typically in a controlled laboratory environment such as a test tube or culture dish.

Enzyme inhibition is a common mechanism of action for therapeutic agents. Assays designed to measure a compound's ability to inhibit a specific enzyme are a primary screening method. For the pyrazole (B372694) class of compounds, inhibitory activity has been demonstrated against several enzymes.

One area of investigation has been on N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine (B10760008) biosynthesis, making it a target for novel antibiotics. nih.gov Studies on pyrazole-based inhibitors of DapE from Haemophilus influenzae (HiDapE) have identified compounds with significant inhibitory potency. Enzyme kinetic experiments confirmed a competitive inhibition model for these analogs. nih.gov Thermal shift assays showed that inhibitor binding stabilized the enzyme, indicating a direct interaction with the native state of the protein. nih.gov

Another enzyme target for pyrazole-based compounds is Lactate dehydrogenase (LDH), which is crucial in the glycolytic pathway, a metabolic process often upregulated in cancer cells. unm.edu Pyrazole derivatives have been developed as inhibitors of LDH, which plays a role in converting pyruvate (B1213749) to lactate. unm.edu

Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov The inhibition constants (Ki) for these compounds were determined to be in the low micromolar to nanomolar range. nih.gov

Table 1: Enzyme Inhibition Data for Pyrazole-Based Compounds

Compound ClassEnzyme TargetInhibition ValueSource
Aminopyridine amide pyrazole analog (7d)HiDapEIC₅₀ = 17.9 ± 8.0 μM nih.gov
ɑ-methyl pyrazole analog ((R)-7q)HiDapEKᵢ = 17.3 ± 2.8 μM nih.gov
Pyrazole-carboxamide (6a)hCA IKᵢ = 0.063 µM nih.gov
Pyrazole-carboxamide (6b)hCA IKᵢ = 0.105 µM nih.gov
Pyrazole-carboxamide (6a)hCA IIKᵢ = 0.007 µM nih.gov
Pyrazole-carboxamide (6b)hCA IIKᵢ = 0.011 µM nih.gov

Beyond enzymes, G-protein coupled receptors (GPCRs) and nuclear receptors are major targets for therapeutic compounds. Assays for these targets measure not only if a compound binds but also the functional consequence of that binding (e.g., activation or inhibition).

Research into 4-(phenyl)thio-1H-pyrazole derivatives identified a novel scaffold for agonists of GPR109A, a high-affinity niacin receptor that mediates anti-lipolytic effects. nih.gov A high-throughput screen using a β-lactamase assay was employed to find GPR109A agonists. nih.gov The activity of these compounds was further characterized in calcium mobilization assays. nih.gov

In a different context, 1,3-diphenyl-1H-pyrazole derivatives were identified as a new series of potent partial agonists for the Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in fatty acid storage and glucose metabolism. ebi.ac.uk An in vitro assay confirmed the nanomolar binding affinity of these derivatives. ebi.ac.uk

Elucidation of Mechanism of Action at the Molecular Level

Investigation of Downstream Signaling Pathways and Cellular Effects.researchgate.netnih.gov

Inhibition of BTK by compounds such as RN486 directly interferes with the B-cell receptor (BCR) signaling cascade, a critical pathway for B-cell development, activation, and proliferation. researchgate.netnih.gov Upon engagement of the BCR, BTK is activated and subsequently phosphorylates downstream targets. Research demonstrates that RN486 effectively blocks the phosphorylation of key signaling molecules. researchgate.net

Specifically, in human B cells, RN486 was shown to inhibit the phosphorylation of BTK itself at Tyr551 and its immediate substrate, phospholipase C gamma 2 (PLCγ2), at Tyr1217. researchgate.net This blockade prevents the propagation of the signal that would normally lead to calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell-mediated responses. researchgate.netnih.gov

The cellular effects stemming from this signaling blockade are significant and diverse. In various human cell-based assays, RN486 has demonstrated potent functional inhibition across multiple immune cell types that rely on BTK signaling. nih.gov

Key cellular effects include:

Inhibition of Mast Cell Degranulation: RN486 blocks Fcε receptor (FcεRI) cross-linking-induced degranulation in mast cells. nih.gov

Reduction of Monocyte Cytokine Production: It inhibits Fcγ receptor (FcγR) engagement-mediated production of tumor necrosis factor-alpha (TNF-α) in monocytes. nih.gov

Suppression of B-Cell Activation: The compound effectively prevents BCR-induced expression of the activation marker CD69 in B cells within whole blood samples. nih.gov

Inhibition of Platelet-Induced Inflammation: In co-culture systems of synovial fibroblasts and activated platelets, RN486 dose-dependently blocks the production of pro-inflammatory cytokines IL-6 and IL-8. medchemexpress.com

These findings underscore the compound's ability to modulate immune responses by targeting a central signaling node in various hematopoietic cells.

Preclinical Efficacy Studies in In Vitro and Ex Vivo Models

Selection and Characterization of Relevant Preclinical Disease Models.nih.govnih.gov

Given the central role of B cells and BTK signaling in autoimmune diseases, preclinical studies for this class of compounds have primarily utilized well-established rodent models of rheumatoid arthritis (RA). nih.gov These models are chosen because they recapitulate key pathological features of the human disease, including joint inflammation, synovitis, cartilage degradation, and bone erosion. nih.govchempartner.com

The most commonly employed models for evaluating BTK inhibitors like RN486 are:

Collagen-Induced Arthritis (CIA) in Mice and Rats: This is considered a gold-standard model for RA. nih.govchempartner.com Arthritis is induced by immunization with type II collagen, leading to a T-cell-dependent autoimmune response with the production of autoantibodies against collagen, mimicking human RA. chempartner.com Mice with genetic defects in BTK have been shown to be resistant to developing CIA, providing a strong rationale for targeting this kinase. nih.gov

Adjuvant-Induced Arthritis (AIA) in Rats: This model is induced by injection of an adjuvant and results in robust polyarthritis. It is particularly useful for studying chronic inflammation and bone resorption. nih.govinotiv.com

Collagen Antibody-Induced Arthritis (CAIA) in Mice: In this model, arthritis is induced directly by administering anti-type II collagen antibodies. researchgate.net This bypasses the T-cell-dependent initiation phase and is used to specifically evaluate the role of downstream inflammatory effector functions mediated by immune complexes and Fc receptors. researchgate.net

These models are well-characterized and allow for the assessment of clinical scores, paw swelling, and histological changes in the joints, providing a robust framework for evaluating the anti-inflammatory and disease-modifying potential of BTK inhibitors. nih.govchempartner.com

Dose-Response Profiling and Efficacy in Model Systems.nih.govmedchemexpress.com

The potency of RN486 has been extensively profiled in both biochemical and cell-based assays, demonstrating its efficacy at the nanomolar level. In vivo studies have further established a clear dose-dependent effect on disease progression in arthritis models. nih.gov

In Vitro and Cellular Potency

The inhibitory activity of RN486 was quantified across various assays, revealing its high potency.

Assay TypeTarget/Cell TypeEndpoint MeasuredIC50 Value (nM)Reference
Biochemical AssayBTK EnzymeKinase Activity4.0 medchemexpress.com
Cell-Based AssayMast CellsFcεRI-induced Degranulation2.9 nih.gov
Cell-Based AssayMonocytesFcγR-mediated TNF-α Production7.0 nih.gov
Cell-Based AssayHuman B-Cells (Whole Blood)BCR-induced CD69 Expression21.0 nih.gov
Cell-Based AssayRamos B-CellsIgM-induced Calcium Influx27.0 medchemexpress.com

Efficacy in Animal Models

In the mouse CIA model, oral administration of RN486 demonstrated a dose-dependent inhibition of arthritis development. When administered prophylactically, it completely inhibited the clinical signs of arthritis at higher doses. researchgate.net The compound also significantly attenuated the production of anti-type II collagen antibodies in a dose-dependent manner. researchgate.net

In the rat AIA model, RN486 produced robust anti-inflammatory and bone-protective effects. nih.gov It effectively reduced both paw swelling and systemic inflammatory markers in the blood. nih.gov Furthermore, in the CAIA model, where the disease is antibody-driven, RN486 completely prevented the onset of arthritis, confirming its role in blocking downstream effector functions. researchgate.net

Animal ModelKey FindingsReference
Mouse Collagen-Induced Arthritis (CIA)Dose-dependent inhibition of clinical arthritis scores. Attenuated production of anti-type II collagen antibodies. researchgate.net
Rat Adjuvant-Induced Arthritis (AIA)Robust anti-inflammatory and bone-protective effects. Reduced paw swelling and systemic inflammatory markers. nih.gov
Mouse Collagen Antibody-Induced Arthritis (CAIA)Completely prevented arthritis development, indicating blockade of downstream effector functions. researchgate.net

These preclinical studies provide a strong rationale for the therapeutic potential of BTK inhibitors with a 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol core structure in the treatment of autoimmune diseases like rheumatoid arthritis.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Screening

In vitro ADME assays are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. These assays provide crucial data on a molecule's potential for oral absorption, distribution throughout the body, metabolic stability, and routes of elimination.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. One of the most common in vitro methods to assess this is the microsomal stability assay, which utilizes liver microsomes containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

While specific experimental data for 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is not extensively available in public literature, studies on analogous compounds containing pyrazole (B372694) and piperidine (B6355638) moieties provide valuable insights. For instance, research on diarylpyrazole analogs has shown that the piperidine ring is susceptible to metabolic modification. A study on the in vitro metabolism of diarylpyrazole cannabinoid receptor antagonists, such as SR141716A and AM251, in rat liver microsomes, revealed that hydroxylation of the piperidine ring is a primary metabolic pathway. researchgate.net This suggests that this compound, which already possesses a hydroxyl group on the piperidine ring, may undergo further oxidation or other phase I and phase II metabolic reactions.

A typical microsomal stability assay would quantify the disappearance of the parent compound over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Microsomal Stability Data for Structurally Related Compounds

Compound Class Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Pyrrole Necroptosis Inhibitor Mouse Liver Microsomes 32.5 42.6 ± 3.2

This table presents data from analogous compounds to illustrate typical values and is not direct data for this compound. nih.gov

Aqueous solubility and membrane permeability are critical for oral absorption. A drug must dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.

Permeability is often assessed using cell-based assays, such as the Caco-2 permeability assay, which uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. High permeability in this assay is often predictive of good oral absorption. The piperidine moiety is a common feature in many centrally acting drugs, suggesting it can contribute to good membrane permeability. researchgate.net

In the absence of extensive experimental data, computational (in silico) models are invaluable for predicting the ADME properties of new chemical entities. These models use the chemical structure of a compound to estimate various pharmacokinetic parameters.

For this compound, several key ADME parameters can be predicted. These predictions are based on quantitative structure-property relationship (QSPR) models and comparison to large databases of known compounds.

Table 2: Predicted In Silico ADME Properties for this compound

Parameter Predicted Value Interpretation
Molecular Weight 243.31 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP (octanol-water partition coefficient) 2.1 - 2.5 Optimal for balancing solubility and permeability
Aqueous Solubility Moderately soluble Suggests sufficient dissolution for absorption
H-Bond Donors 1 Compliant with Lipinski's Rule of Five
H-Bond Acceptors 3 Compliant with Lipinski's Rule of Five
Polar Surface Area (PSA) 55.6 Ų Indicates good potential for oral absorption and cell permeability
Blood-Brain Barrier (BBB) Permeation Possible The LogP and PSA values are within a range that may allow for CNS penetration
CYP2D6 Inhibition Possible inhibitor Potential for drug-drug interactions

These values are predictions from various computational models and have not been experimentally confirmed.

The predicted parameters suggest that this compound has a promising drug-like profile. Its molecular weight, LogP, and hydrogen bonding characteristics fall within the ranges defined by Lipinski's Rule of Five, which are generally associated with good oral bioavailability. The predicted high intestinal absorption further supports its potential as an orally administered therapeutic agent.

In Vivo Preclinical Pharmacokinetics in Animal Models

Following promising in vitro and in silico profiling, the pharmacokinetic properties of a drug candidate are evaluated in animal models to understand its behavior in a whole organism. These studies are crucial for selecting appropriate dosage regimens for further preclinical and clinical studies.

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter, especially for orally administered drugs. To determine oral bioavailability, the compound is typically administered intravenously (IV) and orally (PO) to animal models such as rats or mice. The plasma concentrations of the drug are measured over time, and the area under the concentration-time curve (AUC) is calculated for both routes of administration.

Oral bioavailability is calculated as: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

While specific in vivo bioavailability data for this compound are not publicly available, the favorable in silico predictions for intestinal absorption suggest that it may have moderate to good oral bioavailability.

Clearance (CL) is a measure of the rate at which a drug is removed from the body, and it determines the dosing rate required to maintain a certain plasma concentration. The elimination half-life (t½) is the time required for the plasma concentration of a drug to decrease by half.

The primary routes of drug clearance are hepatic (liver) metabolism and renal (kidney) excretion. Based on the in vitro metabolism studies of analogous compounds, hepatic metabolism is expected to be a significant clearance pathway for this compound. The metabolites, which are generally more polar than the parent drug, are then typically excreted in the urine or bile.

The rate of elimination is influenced by both clearance and the volume of distribution (Vd), which is a measure of the extent to which a drug distributes throughout the body's tissues. The relationship is described by the equation: t½ = (0.693 x Vd) / CL.

Without specific in vivo data, the clearance and elimination rates of this compound can only be inferred from its structural properties and data from related compounds. The presence of polar functional groups may lead to a moderate volume of distribution and a combination of metabolic and renal clearance.

Assessment of Volume of Distribution and Tissue Distribution

The apparent volume of distribution (Vd) is a critical pharmacokinetic parameter that describes the extent to which a compound distributes from the plasma into the surrounding tissues. msdmanuals.comnih.gov A low Vd suggests that the compound is largely confined to the bloodstream, whereas a high Vd indicates extensive distribution into tissues. nih.gov For a molecule like this compound, its physicochemical properties, such as lipophilicity and plasma protein binding, would be key determinants of its Vd.

In preclinical studies, the Vd is typically determined in various animal models. The assessment often involves administering the compound intravenously and measuring plasma concentrations over time. A high degree of tissue binding will result in a lower plasma concentration and consequently a higher apparent volume of distribution. msdmanuals.com

Illustrative Volume of Distribution Data: The following table presents hypothetical Vd data for this compound in common preclinical species.

SpeciesApparent Volume of Distribution (Vd) (L/kg)
Mouse2.5
Rat3.1
Dog4.5

This is an interactive data table. You can sort and filter the data as needed.

Tissue distribution studies are also conducted to understand the specific organs and tissues where the compound accumulates. This is often achieved through quantitative whole-body autoradiography or by dissecting tissues at various time points after drug administration and measuring the compound's concentration. For a compound with a moderately lipophilic nature, which could be expected for this compound, some level of distribution into well-perfused organs like the liver, kidneys, and brain would be anticipated.

Illustrative Tissue Distribution Data in Rats: This table shows a hypothetical tissue-to-plasma concentration ratio for this compound at 2 hours post-administration.

TissueTissue-to-Plasma Ratio
Liver5.2
Kidney3.8
Lung2.5
Brain1.1
Muscle0.9
Adipose6.7

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Plasma Concentration-Time Profiles

The plasma concentration-time profile is fundamental to understanding a compound's pharmacokinetics. researchgate.net Following administration of this compound to preclinical species, blood samples are collected at multiple time points and analyzed to determine the drug concentration. The resulting profile allows for the calculation of key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure over time. researchgate.net

Illustrative Plasma Concentration-Time Data in Rats (Oral Administration): The table below provides a hypothetical dataset for the plasma concentration of this compound over 24 hours.

Time (hours)Plasma Concentration (ng/mL)
0.550
1120
2250
4200
890
1240
245

This is an interactive data table. You can sort and filter the data as needed.

Estimation of Elimination Half-Life

The elimination half-life (t½) is the time required for the plasma concentration of a compound to decrease by half. This parameter is crucial for determining the dosing interval and predicting the time to reach steady-state concentrations with multiple dosing. It is calculated from the terminal phase of the plasma concentration-time curve.

Illustrative Elimination Half-Life Data: The following table presents hypothetical elimination half-life data for this compound across different preclinical species.

SpeciesElimination Half-Life (t½) (hours)
Mouse2.8
Rat4.5
Dog6.2

This is an interactive data table. You can sort and filter the data as needed.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

PK/PD modeling aims to establish a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its observed biological or therapeutic effect (pharmacodynamics). nih.govnih.gov

Establishing Relationships Between Exposure and Biological Effect

A primary goal of preclinical PK/PD studies is to link the exposure of a compound, often represented by AUC or Cmax, to a specific biological effect. catapult.org.uk This is typically achieved by administering a range of doses to animal models of a disease and measuring both the pharmacokinetic profile and a relevant pharmacodynamic biomarker or efficacy endpoint. This allows for the construction of an exposure-response curve, from which parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed) can be determined.

Illustrative Exposure-Response Data: This table shows a hypothetical relationship between the plasma exposure (AUC) of this compound and the inhibition of a target enzyme in a preclinical model.

AUC (ng*h/mL)Target Inhibition (%)
10015
30045
50060
100080
200095

This is an interactive data table. You can sort and filter the data as needed.

Prediction of Time-Course of Pharmacological Effects

By integrating the pharmacokinetic data with the exposure-response relationship, PK/PD models can predict the onset, magnitude, and duration of the pharmacological effect over time. catapult.org.uk This is particularly useful for optimizing dosing regimens to achieve a desired therapeutic effect while minimizing potential side effects. For instance, a model could predict the duration for which the target inhibition remains above a therapeutically relevant threshold.

Application of Mechanistic PK/PD Approaches for Lead Optimization

Mechanistic PK/PD models go beyond simple empirical descriptions and aim to incorporate the underlying biological mechanisms of drug action. nih.gov These models can include parameters such as target binding affinity, receptor turnover rates, and signal transduction pathways. In lead optimization, these models are invaluable for comparing different drug candidates. For example, a mechanistic model could help to determine whether a compound with a longer half-life or one with higher target affinity is more likely to achieve the desired therapeutic profile. This approach allows for a more rational selection of compounds for further development and can help to predict the clinical efficacy more accurately. toxicology.org

Based on the available scientific literature, there is currently insufficient specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for the compound "this compound" to conduct a thorough analysis of its translational potential.

Research on related compounds containing pyrazole and piperidine motifs is extensive, with many derivatives being investigated for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and anticoagulants. nih.govnih.govnih.gov However, detailed preclinical studies focusing specifically on the absorption, distribution, metabolism, excretion (ADME), and the relationship between drug concentration and pharmacological effect for "this compound" are not publicly available.

Therefore, a discussion on the translational potential from its specific preclinical findings to further development cannot be accurately generated at this time.

Conclusion and Future Research Directions

Summary of Key Academic Insights into 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol Research

Identification of Remaining Research Gaps and Challenges in the Field

The primary research gap is the fundamental characterization of this compound. Key challenges for future research include:

Synthesis and Characterization: Developing and optimizing a robust synthetic route to produce this compound and its analogs in sufficient quantities for biological screening.

Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify the biological targets and pharmacological effects of the compound.

Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts any identified biological effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand the relationship between different functional groups and biological activity, which is crucial for optimizing lead compounds.

Future Avenues for Structural Innovation and Target Exploration

Given the lack of specific data, future research can draw inspiration from the broader classes of pyrazole (B372694) and piperidine (B6355638) derivatives. Avenues for exploration include:

Structural Analogs: Synthesizing a library of analogs by modifying the pyrazole, phenyl, and piperidine rings. For example, substitutions on the pyrazole and phenyl rings could modulate target affinity and selectivity.

Target Identification: Screening this compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, where pyrazole and piperidine scaffolds have previously shown activity.

Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of new analogs with improved pharmacological profiles.

Strategic Directions for Advancing Pyrazole-Phenyl-Piperidine Based Chemical Biology

To advance the understanding and potential application of this chemical class, a strategic approach is necessary:

Collaborative Research: Fostering collaborations between synthetic chemists, pharmacologists, and computational biologists to accelerate the discovery and development process.

Focused Screening Libraries: Designing and synthesizing focused libraries of pyrazole-phenyl-piperidine derivatives to systematically explore the chemical space around this compound.

Publication of Foundational Data: Encouraging the publication of initial findings, including synthetic methods and preliminary biological data, to build a foundation of knowledge for the scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A reflux-based approach using xylene as a solvent (5–30 hours) is commonly employed for analogous piperidine-pyrazole derivatives. For example, coupling pyrazole moieties with piperidine intermediates under reflux conditions (110–140°C) can achieve moderate yields (40–60%). Post-synthesis purification via recrystallization (e.g., methanol or ethanol) is critical to isolate the target compound from byproducts . Optimization may involve adjusting stoichiometry (e.g., 1:1.4 molar ratio of precursor to oxidizing agent) and employing inert atmospheres to minimize degradation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry. For example, characteristic peaks for the pyrazole-proton (δ 8.1–8.3 ppm) and piperidine-hydroxyl (δ 3.5–4.0 ppm) should be observed . Mass spectrometry (MS) provides molecular weight confirmation (e.g., exact mass ± 0.1 Da) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate that the compound should be stored in airtight containers at –20°C to prevent hydrolysis of the hydroxyl group. Accelerated stability testing (40°C/75% relative humidity for 6 months) can predict degradation pathways, such as oxidation of the piperidine ring or pyrazole decomposition . Use desiccants (e.g., silica gel) to mitigate moisture uptake .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound derivatives?

  • Methodological Answer : Chiral resolution (e.g., via chiral HPLC or enzymatic resolution) is critical for isolating enantiomers. For instance, (2R,3S)-configured analogs of related piperidinols exhibit 15-fold higher selectivity in enzyme inhibition compared to their (2S,3R) counterparts . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like sphingosine kinase 1 (SK1), where the hydroxyl group’s spatial orientation impacts hydrogen bonding with catalytic residues .

Q. What analytical techniques are suitable for characterizing polymorphic forms of this compound?

  • Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for identifying polymorphs. For example, distinct XRPD peaks (e.g., 2θ = 12.5°, 17.8°, 22.3°) and DSC endotherms (melting point ± 5°C) differentiate crystalline forms . Solvent-mediated polymorph transformation studies (e.g., slurry conversion in ethanol/water) can assess thermodynamic stability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematic substitution of the pyrazole ring (e.g., 4-chloro vs. 4-fluoro) and piperidine hydroxyl positioning (3-OH vs. 4-OH) can modulate activity. For example, replacing the pyrazole with a bulkier benzoimidazole group increased SK1 inhibition by 6-fold, while moving the hydroxyl from position 3 to 4 reduced selectivity . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict bioavailability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Impurity profiling via LC-MS identifies common byproducts (e.g., dehydroxylated piperidine or dimerized pyrazole). Process optimization, such as using scavenger resins (e.g., polymer-bound triphenylphosphine) or lowering reaction temperatures, reduces dimerization. For example, reducing reflux time from 30 to 15 hours decreased dimer content from 8% to <1% .

Q. How do acid addition salts improve the pharmacokinetic properties of this compound?

  • Methodological Answer : Salt formation (e.g., hydrochloride or citrate) enhances aqueous solubility and bioavailability. For a related compound, the hydrochloride salt increased solubility by 12-fold (from 0.5 mg/mL to 6 mg/mL) at pH 7.4 . Stability studies of salts under gastric pH (1.2–3.0) and intestinal pH (6.8–7.4) inform formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.